N-OCTANOYL-BETA-D-GLUCOSYLAMINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

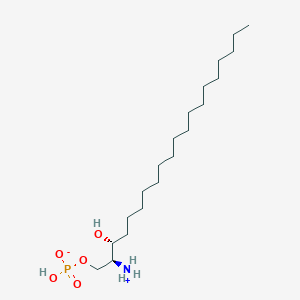

N-Octanoyl-beta-D-glucosylamine (NOGA) is a nonionic glycosidic surfactant . It has a molecular formula of C14H27NO6 and a molar mass of 305.37 g .

Synthesis Analysis

NOGA was synthesized through an easy and efficient two-step procedure . Specifically, beta-D-glucosylamine was obtained by the replacement of the anomeric hydroxyl of D-glucose by an amino group .Molecular Structure Analysis

The molecular structure of NOGA is characterized by a glucosylamine moiety attached to an octanoyl group . More detailed structural information may be obtained from all-atom molecular dynamics simulations .Scientific Research Applications

Surfactant for Membrane Studies

NOGA, synthesized through a two-step procedure, has been characterized as a new nonionic glycosidic surfactant suitable for membrane studies. Its high critical micelle concentration allows for easy removal from samples by dialysis or adsorption onto hydrophobic beads. NOGA has shown efficacy in solubilizing membrane proteins with a marked selectivity for spiralin, a bacterial surface antigen, without altering protein structure or activity. This makes it useful for membrane studies, offering advantages in synthesis ease and cost (Brenner-Hénaff, Valdor, Plusquellec, & Wróblewski, 1993).

Antifungal and Antibacterial Applications

Different N-alkyl-beta-D-glucosylamines, including NOGA, have been synthesized and evaluated for their antifungal and antibacterial activities. These compounds showed varying biological activities with effectiveness increasing from short to long N-alkyl chains. Specifically, longer-chain glucosylamines, like N-dodecyl-beta-D-glucosylamine, exhibited potent biological activity against target strains such as Fusarium proliferatum, Listeria innocua, and Salmonella typhimurium. These findings suggest potential applications of NOGA and similar compounds in controlling microbial growth (Muhizi, Grelier, & Coma, 2008, 2009).

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-OCTANOYL-BETA-D-GLUCOSYLAMINE involves the acylation of beta-D-glucosylamine with octanoyl chloride.", "Starting Materials": [ "Beta-D-glucosylamine", "Octanoyl chloride", "Anhydrous pyridine", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "To a solution of beta-D-glucosylamine in anhydrous pyridine, add octanoyl chloride dropwise with stirring at room temperature.", "After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.", "Quench the reaction by adding a saturated solution of sodium bicarbonate in water and extract the product with dichloromethane.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain N-OCTANOYL-BETA-D-GLUCOSYLAMINE as a white solid." ] } | |

CAS No. |

134403-86-4 |

Molecular Formula |

C14H27NO6 |

Molecular Weight |

305.37 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)